Padsevonil - 1294000-61-5

Padsevonil

Catalog Number: EVT-278623
CAS Number: 1294000-61-5
Molecular Formula: C14H14ClF5N4O2S
Molecular Weight: 432.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Padsevonil, chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one, is a novel antiepileptic drug (AED) candidate. [] It was rationally designed through a medicinal chemistry program aiming to create compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors. [] This dual-target approach makes Padsevonil a first-in-class AED candidate. [, ] Its development aimed to address the unmet need for effective treatment options for individuals with drug-resistant epilepsy. []

    Compound Description: Levetiracetam ((2S)-2-(2-oxopyrrolidin-1-yl)butanamide) is a widely prescribed antiepileptic drug (AED) known for its unique mechanism of action involving binding to synaptic vesicle protein 2A (SV2A). [, ]

Brivaracetam

    Compound Description: Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide) is a newer AED that, like Levetiracetam, selectively binds to SV2A. [, , ]

Zolpidem

    Compound Description: Zolpidem is a widely used non-benzodiazepine hypnotic medication known for its agonist activity at the benzodiazepine site on GABAA receptors. []

    Compound Description: Diazepam is a classical benzodiazepine drug recognized for its anxiolytic, sedative, and anticonvulsant properties, primarily mediated through its action on GABAA receptors. []

    Relevance: Diazepam serves as a reference compound when comparing the anticonvulsant profile and potential for tolerance development of Padsevonil. [] While both compounds interact with GABAA receptors, Padsevonil displays a more favorable profile in terms of tolerance. Preclinical studies indicate that, unlike Diazepam, Padsevonil does not induce tolerance to its antiseizure effects. [] This lack of tolerance is a crucial advantage for an antiepileptic medication, as it ensures long-term effectiveness.

    Compound Description: Cenobamate is a recently approved AED that has shown remarkable efficacy in treating focal seizures, surpassing the effectiveness of many newer ASMs. [] Although initially discovered through phenotype-based screening, Cenobamate's mechanism of action is now thought to involve dual action, potentially targeting both voltage-gated sodium channels and enhancing GABAergic signaling. []

    Relevance: The discovery and success of Cenobamate highlight the potential of multi-target drugs like Padsevonil in treating complex neurological disorders like epilepsy. [] While the specific targets and mechanisms of Cenobamate are still being elucidated, its dual action, particularly the enhancement of GABAergic signaling, shares similarities with Padsevonil's combined presynaptic and postsynaptic actions. []

    Compound Description: UCB1244283 is a known positive allosteric modulator of SV2A, capable of enhancing the binding of certain ligands to this protein. []

    Relevance: UCB1244283 serves as a tool compound to differentiate Padsevonil’s binding interaction with SV2A from that of other SV2A ligands. Unlike Levetiracetam and Brivaracetam, whose binding to SV2A is potentiated by UCB1244283, Padsevonil’s binding remains unaffected. [] This lack of potentiation suggests a distinct binding mode and potentially a different binding site for Padsevonil on SV2A.

Overview

Padsevonil is a novel antiepileptic drug candidate that has been developed to address the significant unmet need for effective treatments in patients with treatment-resistant epilepsy. It represents the first compound in a new class of drugs designed to interact with both presynaptic and postsynaptic therapeutic targets, specifically synaptic vesicle protein 2 and gamma-aminobutyric acid type A receptors. This dual mechanism of action is intended to enhance its efficacy in controlling seizures while minimizing potential side effects associated with traditional therapies.

Source and Classification

Padsevonil was synthesized as part of a medicinal chemistry program aimed at rational drug design for epilepsy treatment. The compound is classified as an antiepileptic drug candidate due to its pharmacological profile, which includes high affinity for synaptic vesicle protein 2A and moderate affinity for gamma-aminobutyric acid type A receptors. Its development was driven by the need for more effective medications for patients who have not responded adequately to existing treatments, particularly those experiencing focal seizures.

Synthesis Analysis

Methods and Technical Details

The synthesis of padsevonil involves several key steps, utilizing various chemical reactions to construct its complex molecular framework. The process begins with the formation of an imidazothiadiazole heterocycle, which is then coupled with a pyrrolidinone moiety. Specific reagents such as dicyclohexylcarbodiimide are employed for coupling reactions, while solvents like dimethyl sulfoxide are used in solution-phase reactions.

  1. Formation of Imidazothiadiazole: The initial step involves synthesizing the imidazothiadiazole structure, which serves as a core component of padsevonil.
  2. Coupling with Pyrrolidinone: The imidazothiadiazole is then reacted with a pyrrolidinone derivative to create the final product.
  3. Purification: Following synthesis, padsevonil is purified using techniques such as chromatography to ensure high purity suitable for pharmacological testing.
Molecular Structure Analysis

Structure and Data

Padsevonil's molecular structure can be described by its chemical formula and specific stereochemistry. The compound's structure includes:

  • An imidazothiadiazole ring system
  • A pyrrolidinone moiety
  • Specific functional groups that enhance its binding affinity and pharmacological activity

The International Nonproprietary Name assigned to padsevonil reflects its unique chemical identity, distinguishing it from other antiepileptic agents.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of padsevonil involves multiple chemical reactions that can be categorized as follows:

  1. Coupling Reactions: Utilization of coupling agents like dicyclohexylcarbodiimide facilitates the formation of amide bonds between different molecular fragments.
  2. Cyclization Reactions: Key cyclization steps are performed under basic conditions to form the heterocyclic structures integral to padsevonil's activity.
  3. Functionalization: Additional steps may include functional group modifications to optimize pharmacokinetic properties.

These reactions are carefully controlled to yield a compound with desired bioactivity and stability.

Mechanism of Action

Process and Data

Padsevonil exerts its antiepileptic effects through a dual mechanism:

  1. Binding to Synaptic Vesicle Protein 2: Padsevonil binds with high affinity to synaptic vesicle protein 2A, which plays a crucial role in neurotransmitter release. This interaction enhances synaptic inhibition and reduces excitability in neuronal circuits associated with seizure activity.
  2. Partial Agonist at Gamma-Aminobutyric Acid Type A Receptors: At gamma-aminobutyric acid type A receptors, padsevonil acts as a partial agonist at the benzodiazepine binding site, potentiating the effects of gamma-aminobutyric acid without fully activating the receptor. This selective modulation helps to mitigate seizure activity while reducing the risk of tolerance commonly seen with full agonists.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Padsevonil exhibits several important physical and chemical properties:

  • Solubility: It has been formulated for both in vitro and in vivo studies, demonstrating solubility in dimethyl sulfoxide for laboratory applications.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as an antiepileptic agent.
  • Molecular Weight: The molecular weight of padsevonil contributes to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion.

These properties are essential for understanding how padsevonil behaves within biological systems.

Applications

Scientific Uses

Padsevonil has been primarily investigated for its potential applications in treating epilepsy, particularly in patients who have not responded adequately to existing therapies. Clinical trials have demonstrated promising results regarding its efficacy in reducing seizure frequency among treatment-resistant populations. Its unique mechanism of action positions it as a valuable addition to the arsenal against epilepsy, potentially offering improved outcomes for patients suffering from this challenging condition.

Introduction to Padsevonil

Pharmacological Classification and Novelty as a Dual-Target Antiepileptic Agent

Padsevonil (developmental codes UCB-0942, UCB1415943-000) is a first-in-class antiepileptic drug (AED) candidate pharmacologically classified as a dual-target synaptic modulator. It uniquely interacts with both presynaptic synaptic vesicle glycoprotein 2 (SV2) isoforms and postsynaptic γ-aminobutyric acid type A receptors (GABAARs), distinguishing it from conventional single-target AEDs [1] [7]. Structurally, Padsevonil diverges from racetam-based SV2A ligands like levetiracetam or brivaracetam, featuring a novel chemical scaffold: (4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one (molecular formula: C14H14ClF5N4O2S; MW: 432.79 g/mol) [4] [6].

Its mechanistic novelty arises from simultaneous high-affinity binding to SV2A (pKi 8.5), SV2B (pKi 7.9), and SV2C (pKi 8.5), coupled with low-to-moderate affinity (pKi 6.4) for the benzodiazepine site of GABAARs [1] [7]. Functionally, Padsevonil acts as:

  • A presynaptic modulator via slow-dissociation binding to SV2 isoforms, stabilizing synaptic vesicle exocytosis.
  • A positive allosteric modulator and partial agonist at GABAARs, potentiating GABA-evoked chloride currents without intrinsic agonist activity [1] [7]. Electrophysiological studies show it potentiates GABA (EC20) responses by 167% (EC50 138 nM) in recombinant human α1β2γ2 GABAARs and exhibits subunit selectivity (highest potency at α1- and α5-containing receptors) [7].
  • Table 1: Comparative Target Affinity and Selectivity of Padsevonil vs. Reference AEDs
    CompoundSV2A Binding (pKi)SV2B Binding (pKi)SV2C Binding (pKi)GABAAR Modulation
    Padsevonil8.57.98.5Partial agonist (BZD site)
    Levetiracetam~6.0NegligibleNegligibleNone
    Brivaracetam~7.3NegligibleNegligibleNone
    BenzodiazepinesNoneNoneNoneFull agonist
    [Sources: citation:1] [3] [7]

Rationale for Development in Drug-Resistant Epilepsy

Padsevonil was rationally designed to address the critical unmet need in drug-resistant epilepsy (DRE), where 30–40% of patients fail to achieve seizure control with existing AEDs [2] [5]. The dual-target strategy emerged from nonclinical observations that co-administration of SV2A ligands (e.g., levetiracetam) with GABAergic agents (e.g., benzodiazepines) produced synergistic antiseizure effects without exacerbating adverse effects [1] [2]. This synergy suggested that a single molecule engaging both targets could overcome the multifactorial pathophysiology of DRE, characterized by:

  • Presynaptic deficits in neurotransmitter release regulation.
  • Postsynaptic reduction in GABAergic inhibition [3] [7].

Proof-of-concept studies demonstrated Padsevonil's superior efficacy in rodent models of pharmacoresistant epilepsy, such as the 6 Hz (44 mA) test and amygdala kindling model, where it outperformed levetiracetam, brivaracetam, diazepam, or their combinations at equivalent target occupancies [2] [5]. Translational PET imaging in humans confirmed that optimal target occupancy for efficacy (>90% SV2A occupancy; 10–15% GABAAR occupancy) was achievable at clinically relevant doses (e.g., 400 mg bid) [2] [5]. In a Phase IIa trial (NCT02495844), this dose yielded a 53.7% median seizure reduction vs. 12.5% for placebo (P=0.026), with 30.8% of patients achieving ≥75% seizure reduction (vs. 11.1% on placebo) [5].

Historical Context of Synaptic Vesicle Protein 2 (SV2) and GABAA Receptor Modulation in Epilepsy Therapeutics

The development of Padsevonil is rooted in two parallel therapeutic lineages:

SV2-Based Therapeutics:SV2A was first identified as the binding site for levetiracetam in 2004, revolutionizing AED discovery [3]. Unlike traditional AEDs (e.g., sodium channel blockers), levetiracetam exhibited unique efficacy in chronic epilepsy models (e.g., kindled rats) but not acute seizure screens, correlating with its SV2A binding affinity [3]. Subsequent research revealed:

  • SV2 isoforms (SV2A/B/C) regulate synaptic vesicle exocytosis and neurotransmitter release.
  • Their dysregulation is implicated in epileptogenesis and pharmacoresistance [3].Brivaracetam, a high-affinity SV2A ligand, followed but retained a racetam structure and single-target focus. Padsevonil represents the evolution toward pan-SV2 isoform engagement and non-racetam chemistry [4] [6].

GABAA Receptor Modulation:GABAARs have been AED targets since benzodiazepines (e.g., diazepam) and barbiturates. However, their utility is limited by tolerance, sedation, and dependence due to full agonism at the benzodiazepine site [7]. Genetic evidence (e.g., GABRG2 mutations in epilepsy) solidified GABAAR dysfunction as a pathogenic mechanism [8]. Padsevonil's design as a partial agonist aims to preserve GABAergic enhancement while minimizing tolerance—evidenced by its 41–60% relative efficacy compared to full agonists like chlordiazepoxide [1] [7].

  • Table 2: Evolution of Key SV2 and GABAAR-Targeted AEDs
    EraCompound ClassKey ExamplesTarget SpecificityLimitations
    1999–2016SV2A ligands (racetams)Levetiracetam, BrivaracetamSelective SV2ALimited efficacy in some DRE
    1960s–presentGABAAR full agonistsDiazepam, ClobazamBenzodiazepine siteTolerance, sedation
    2020sDual-target modulatorPadsevonilSV2A/B/C + GABAAR (partial agonist)Under investigation
    [Sources: citation:1] [3] [7]

The convergence of these strategies positions Padsevonil as a pioneering multi-target therapy designed to reset inhibitory balance in DRE through complementary presynaptic and postsynaptic mechanisms [1] [2] [5].

Properties

CAS Number

1294000-61-5

Product Name

Padsevonil

IUPAC Name

(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one

Molecular Formula

C14H14ClF5N4O2S

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

DCXFIOLWWRXEQH-SSDOTTSWSA-N

SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl

Solubility

Soluble in DMSO

Synonyms

Padsevonil; UCB-0942; UCB 0942; UCB0942

Canonical SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl

Isomeric SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.